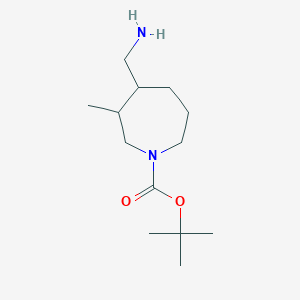

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 4, and a methyl group at position 2. This compound is part of a broader class of bicyclic amines and carbamates, which are pivotal intermediates in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of protease inhibitors and neuropharmacological agents .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-9-15(7-5-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNXYCTWDYUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The synthetic route may include the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine.

Formation of the Azepane Ring: The protected amine undergoes cyclization to form the azepane ring. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl iodide (CH3I) or similar alkylating agents.

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Alkyl halides, alkoxides, amines

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted azepanes

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

-

Potential Anticancer Activity :

- Recent studies have highlighted the potential of derivatives of tert-butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate in inhibiting specific cancer cell lines. Research indicates that modifications to its structure can enhance its efficacy against certain types of cancer, making it a candidate for further investigation in drug development .

- Neuropharmacological Research :

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

- Direct Alkylation : This involves the alkylation of piperidine derivatives with appropriate alkyl halides under basic conditions to yield the desired product.

- Carbamate Formation : The reaction between amines and carbonic acid derivatives can lead to carbamate formation, which is a key step in synthesizing this compound .

Case Study 1: Anticancer Activity

A study investigated the effects of modified piperidine derivatives on various cancer cell lines. The results demonstrated that certain modifications to the this compound structure led to increased cytotoxicity against breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of this compound with serotonin receptors showed promising results in modulating neurochemical pathways associated with mood disorders. This suggests that derivatives could be developed into treatments for depression or anxiety disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azepane Carbamates

The 3-methyl substituent in the target compound introduces steric effects that may hinder nucleophilic attack at the adjacent aminomethyl group compared to analogs like QK-2778 (4,4-dimethyl), which lacks this hindrance. Such steric variations can modulate reactivity in amide bond formation or enzyme inhibition .

Comparison with Cyclopentane and Pyrazine Derivatives

Cyclopentane Carbamate: tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

3-methyl in azepane). Its synthesis involves:

LAH-mediated reduction of a diester to generate a hydroxymethyl intermediate.

Mesylation to convert the hydroxyl group to a leaving group.

Amination to introduce the amino group .

Pyrazine Carbamate: tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

This pyrazine-based analog (CAS: 852180-47-3) features a six-membered heterocycle with an aromatic phenyl group. Its melting point (83–87°C) and higher molecular weight (291.38 g/mol) distinguish it from the azepane series, which likely has lower melting points due to reduced crystallinity .

Table 3: Commercial Availability and Pricing

| Compound Name | Vendor | Price (1g) | Stock Availability |

|---|---|---|---|

| This compound | LB-VOI | $971.18 | Limited (Inquire) |

| tert-Butyl 4-[4-(aminomethyl)phenyl]pyrazinecarboxylate | Kanto Reagents | $40,600 | Not specified |

The azepane derivative’s high cost reflects its niche applications and complex synthesis, whereas cyclopentane and pyrazine analogs may offer cost-effective alternatives for specific synthetic routes .

Biological Activity

Tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (CAS No. 23282898) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.34 g/mol

- InChI Key : CCGZCNSWZKXQKZ-UHFFFAOYSA-N

The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding with target sites, enhancing binding affinity and specificity.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its structural similarity to known antibiotics.

- CNS Activity : The azepane ring structure may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can modulate inflammatory pathways, suggesting therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| CNS Activity | Potential modulation of neurotransmitters | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment conducted on animal models revealed that the compound could enhance cognitive function. The study measured performance in maze tests before and after administration of the compound, showing improved memory retention compared to control groups. This effect is hypothesized to be linked to modulation of acetylcholine receptors.

Research Findings

Recent research highlights the potential of this compound as a versatile pharmacophore. Its ability to undergo various chemical modifications enables the synthesis of derivatives with enhanced biological activities. For instance:

- Synthesis of Derivatives : Modifications at the carboxylate position have led to compounds with improved anti-inflammatory properties.

- Structure-Activity Relationship (SAR) : Studies indicate that varying the size and nature of substituents on the azepane ring can significantly affect biological activity, guiding future drug design efforts.

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azepane nitrogen, followed by functionalization at the 4-position. A common approach includes:

- Step 1 : Boc protection of 3-methylazepane using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) with a base like triethylamine .

- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting the Boc-protected intermediate with formaldehyde and a reducing agent (e.g., NaBH₃CN) .

- Purification : Silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the product .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aminomethyl integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 229.2 for C₁₂H₂₄N₂O₂) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry .

Q. What storage conditions are recommended for this compound?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., N₂). Protect from light and moisture to prevent Boc group hydrolysis or aminomethyl oxidation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the azepane ring be resolved during synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- X-ray Diffraction : If crystals are obtainable, refine the structure using SHELXL to assign absolute configuration .

- Dynamic NMR : Monitor ring puckering or chair-flipping to assess conformational stability, especially with the 3-methyl substituent .

Q. How do reaction conditions affect the stability of the aminomethyl group?

- pH Sensitivity : The aminomethyl group is prone to oxidation under basic conditions. Use buffered systems (pH 6–7) during reactions .

- By-product Analysis : Monitor for de-Boc products (e.g., free amine via LC-MS) when using acidic or high-temperature conditions .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or conduct reactions under argon to minimize degradation .

Q. What analytical methods resolve contradictions in purity assessments?

- Orthogonal Techniques : Combine HPLC (for purity) with ¹H NMR integration (e.g., tert-butyl vs. aminomethyl proton ratios) .

- Elemental Analysis : Validate C, H, N percentages against theoretical values to detect trace impurities .

- Ion Chromatography : Detect counterions (e.g., chloride) if the compound is isolated as a salt .

Q. How can mechanistic insights guide optimization of reductive amination steps?

- Kinetic Studies : Vary formaldehyde equivalents and reductants (e.g., NaBH₃CN vs. NaBH(OAc)₃) to map rate dependence .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track imine intermediate formation .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict steric effects of the 3-methyl group on reaction pathways .

Methodological Notes

- Safety : Follow GHS guidelines for handling amines (e.g., wear nitrile gloves, use fume hoods) .

- Data Reproducibility : Document solvent lot numbers and drying protocols, as trace water can hydrolyze the Boc group .

- Contradictory Yield Reports : Re-evaluate stoichiometry and catalyst purity if yields diverge from literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.